

# 4-Phthalimidobutyronitrile CAS number and properties

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## Compound of Interest

Compound Name: 4-Phthalimidobutyronitrile

Cat. No.: B1331353

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## 4-Phthalimidobutyronitrile: A Technical Guide

CAS Number: 3184-61-0

This technical guide provides a comprehensive overview of **4-Phthalimidobutyronitrile**, a chemical compound of interest to researchers, scientists, and drug development professionals. This document details its chemical and physical properties, a general synthesis protocol, and discusses its potential, though currently underexplored, biological activities based on the broader class of phthalimide derivatives.

## Chemical and Physical Properties

**4-Phthalimidobutyronitrile**, also known as 4-(1,3-dioxoisindol-2-yl)butanenitrile or N-(3-cyanopropyl)phthalimide, is a white to off-white solid.<sup>[1]</sup> Its fundamental properties are summarized in the table below.

Property	Value	Reference
CAS Number	3184-61-0	[1][2]
Molecular Formula	C <sub>12</sub> H <sub>10</sub> N <sub>2</sub> O <sub>2</sub>	[2]
Molecular Weight	214.22 g/mol	[2]
Boiling Point	403.9 °C at 760 mmHg	[1]
Density	1.286 g/cm <sup>3</sup>	[1]
Appearance	White to off-white solid	[1]

## Synthesis

The primary method for the synthesis of **4-Phthalimidobutyronitrile** is the Gabriel Synthesis. [3][4][5] This well-established reaction in organic chemistry provides a reliable route to primary amines and their N-alkylated derivatives, including N-substituted phthalimides.

## Experimental Protocol: General Gabriel Synthesis of 4-Phthalimidobutyronitrile

This protocol describes a general method for the synthesis of **4-Phthalimidobutyronitrile** based on the Gabriel synthesis. The reaction involves the nucleophilic substitution of a haloalkanenitrile by potassium phthalimide.

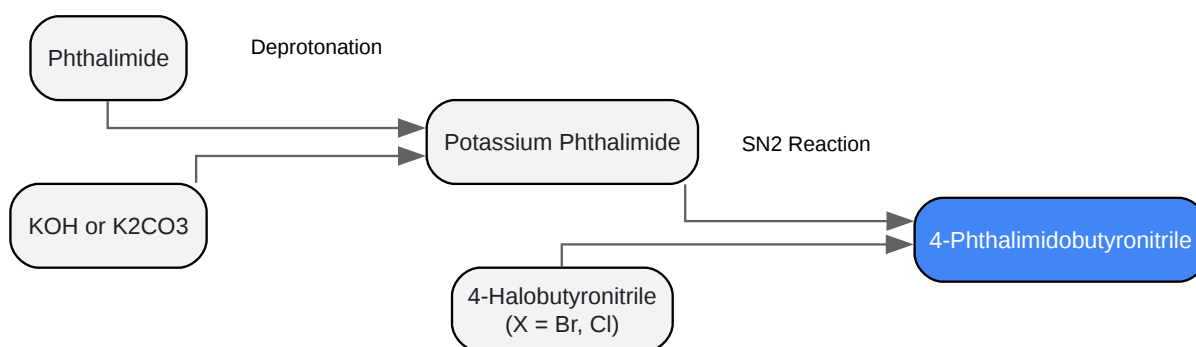
Materials:

- Phthalimide
- Potassium hydroxide (KOH) or Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>)
- 4-Bromobutyronitrile or 4-Chlorobutyronitrile
- Anhydrous Dimethylformamide (DMF) or other suitable polar aprotic solvent
- Ethanol (for preparation of potassium phthalimide, if starting from phthalimide and KOH)
- Water

- Dichloromethane or other suitable extraction solvent

Procedure:

- Preparation of Potassium Phthalimide: If not using commercially available potassium phthalimide, it can be prepared by reacting phthalimide with an ethanolic solution of potassium hydroxide.<sup>[3][6]</sup> The resulting potassium phthalimide precipitates and can be collected. Alternatively, anhydrous potassium carbonate can be used directly with phthalimide in the reaction solvent.<sup>[7]</sup>
- Alkylation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, potassium phthalimide is dissolved or suspended in a suitable anhydrous polar aprotic solvent, such as DMF. To this mixture, 4-bromobutyronitrile or 4-chlorobutyronitrile is added. The reaction mixture is then heated to a temperature appropriate for the specific haloalkanenitrile and solvent used, typically with stirring for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).<sup>[8][9]</sup>
- Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature. The product is typically isolated by pouring the reaction mixture into water and extracting with an organic solvent like dichloromethane. The organic layers are combined, washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield pure **4-Phthalimidobutyronitrile**.



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Figure 1: General workflow for the Gabriel synthesis of **4-Phthalimidobutyronitrile**.

## Biological Activity and Potential Applications

While specific biological data for **4-Phthalimidobutyronitrile** is not extensively available in the public domain, the broader class of phthalimide-containing compounds has been the subject of significant research, revealing a wide range of biological activities.

### Potential as a PPAR- $\gamma$ Modulator

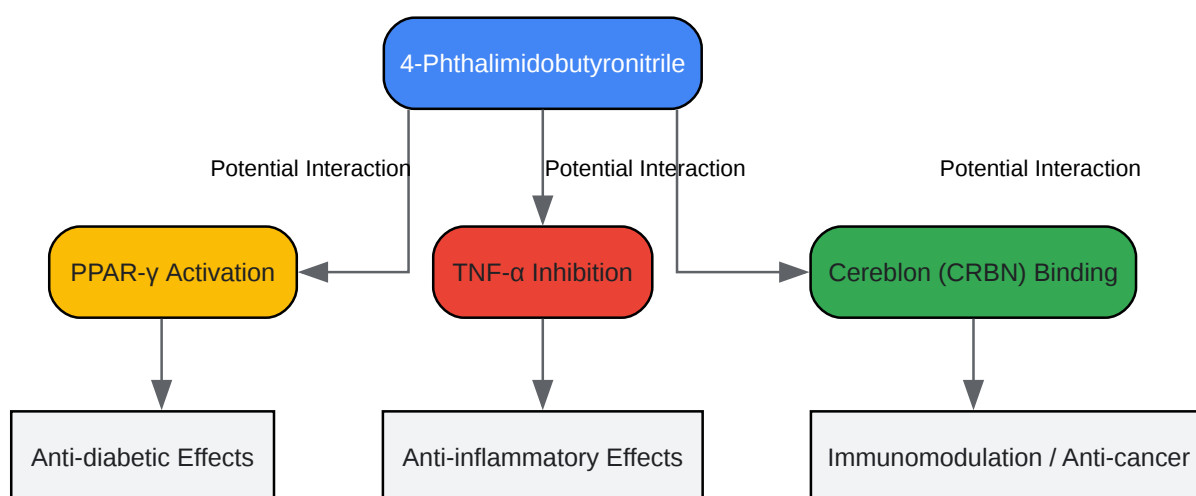
Peroxisome proliferator-activated receptor-gamma (PPAR- $\gamma$ ) is a nuclear receptor that plays a key role in adipogenesis, insulin sensitivity, and inflammation.[2][4][10] Several N-substituted phthalimide derivatives have been synthesized and evaluated for their PPAR- $\gamma$  agonistic activity.[2][4][11] For instance, studies have shown that certain phthalimide derivatives can activate PPAR- $\gamma$  in cell-based assays, suggesting their potential as therapeutic agents for type 2 diabetes.[2][4] Given its structure, **4-Phthalimidobutyronitrile** could potentially interact with the PPAR- $\gamma$  ligand-binding domain, though this would require experimental validation.

### Inhibition of TNF- $\alpha$ Production

Tumor necrosis factor-alpha (TNF- $\alpha$ ) is a pro-inflammatory cytokine involved in various inflammatory diseases.[12] The inhibition of TNF- $\alpha$  production is a key mechanism of action for several anti-inflammatory drugs.[12] Research has demonstrated that certain N-substituted phthalimides can inhibit the production of TNF- $\alpha$  in human leukemia cell lines.[3][13] The mechanism for some phthalimides, like thalidomide, involves enhanced degradation of TNF- $\alpha$  mRNA.[14] This suggests that **4-Phthalimidobutyronitrile** could be investigated for similar anti-inflammatory properties.

### Cereblon Binding and Immunomodulatory Effects

A significant area of research for phthalimide-related compounds is their interaction with the protein Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[15][16][17] The binding of immunomodulatory drugs (IMiDs) like thalidomide and pomalidomide, which contain a glutarimide ring, to Cereblon alters the substrate specificity of the E3 ligase, leading to the degradation of specific proteins and resulting in potent anti-myeloma and immunomodulatory effects.[15][18][19][20][21] While **4-Phthalimidobutyronitrile** lacks the glutarimide moiety critical for the known IMiD activity, the phthalimide core itself is a key structural feature for Cereblon binding.[18] Therefore, its potential interaction with Cereblon, although likely different from classical IMiDs, warrants investigation.



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Figure 2: Potential biological activities of **4-Phthalimidobutyronitrile** based on related compounds.

## Safety and Handling

Detailed safety and handling information for **4-Phthalimidobutyronitrile** is not readily available. As with any chemical compound, it should be handled with care in a well-ventilated laboratory environment, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

## Conclusion

**4-Phthalimidobutyronitrile** is a readily synthesizable compound with a clear chemical identity. While specific biological data for this molecule is currently limited, its structural relationship to a broad class of biologically active phthalimides suggests potential for further investigation in areas such as metabolic diseases, inflammation, and immunomodulation. This technical guide serves as a foundational resource for researchers interested in exploring the properties and potential applications of this compound. Further experimental studies are necessary to elucidate its specific biological functions and therapeutic potential.

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